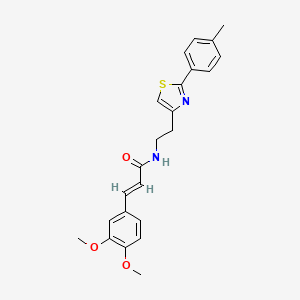

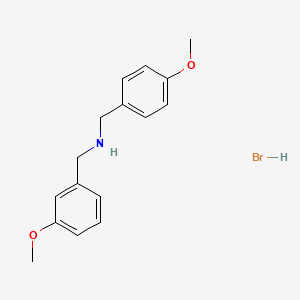

N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. Thiazole derivatives are known for their diverse biological activities and are components of many pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One such method is the one-pot, four-component reaction, which involves the combination of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride under reflux conditions in toluene. This method has been shown to tolerate a range of aromatic aldehydes with different substituents, leading to moderate to good yields of the desired products .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and DFT computations. For instance, N-allyl derivatives of thiazole-related compounds have been studied, revealing that they exist in the exo-amino tautomeric form in both solution and solid state. DFT calculations have further confirmed the stability of this form over the exo-imino form .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of molecular cocrystals and salts with other compounds. For example, the interaction of thiazole derivatives with carboxylic acids can lead to the formation of adducts and salts, which are stabilized by hydrogen bonding and π-π stacking interactions. These interactions are crucial for the formation of the crystal structure and can influence the physical properties of the material .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized using a range of analytical techniques. For example, the synthesis and characterization of alkyl-substituted thiazole-2-amines have been described, with the crystal structure determined by X-ray diffraction. The study of intermolecular hydrogen bonding and π-π stacking interactions through Hirshfeld surface analysis has provided insights into the stability and properties of these compounds . Additionally, the synthesis of novel thiazole derivatives has been accompanied by the study of physical parameters such as UV-Visible spectra, TGA/DTA, and elemental analysis, with the molecular structure confirmed by single crystal X-ray diffraction .

科学的研究の応用

1. Structural Characterization and Synthesis

- A related compound, N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, has been structurally characterized, highlighting its hydrogen bonding patterns and crystal structure. This provides insights into the potential molecular interactions and stability of N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Böck et al., 2020).

2. Biological Evaluation

- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, showing inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests potential anti-inflammatory applications for N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (J. Suh et al., 2012).

3. Antibacterial and Antifungal Activities

- Isatin derivatives, closely related to the chemical structure , have demonstrated significant antibacterial and antifungal activities, suggesting possible antimicrobial applications for N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Pandeya et al., 1999).

4. Corrosion Inhibition

- Thiazoles, including 2-aminothiazoles, have been studied for their corrosion inhibition properties, particularly on metals like copper. This suggests potential industrial applications in corrosion prevention for the compound (Farahati et al., 2019).

特性

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2S/c1-21-13-5-3-10(7-14(13)22-2)12-9-23-16(19-12)20-15-6-4-11(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQPLFAALLQBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)

![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)